(4S,5R)-4-[(E)-3,4-dihydroxybut-1-enyl]-4-hydroxy-3,3,5-trimethylcyclohexan-1-one
CAS No.: 476682-97-0
Cat. No.: VC0208083
Molecular Formula: C13H22O4
Molecular Weight:
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 476682-97-0 |
|---|---|
| Molecular Formula | C13H22O4 |
| IUPAC Name | (4S,5R)-4-[(E)-3,4-dihydroxybut-1-enyl]-4-hydroxy-3,3,5-trimethylcyclohexan-1-one |
| Standard InChI | InChI=1S/C13H22O4/c1-9-6-11(16)7-12(2,3)13(9,17)5-4-10(15)8-14/h4-5,9-10,14-15,17H,6-8H2,1-3H3/b5-4+/t9-,10?,13-/m1/s1 |
| SMILES | CC1CC(=O)CC(C1(C=CC(CO)O)O)(C)C |
| Appearance | Oil |
Introduction
Structural Characterization and Chemical Properties
The compound (4S,5R)-4-[(E)-3,4-dihydroxybut-1-enyl]-4-hydroxy-3,3,5-trimethylcyclohexan-1-one possesses a cyclohexanone backbone with multiple functional groups and specific stereochemistry. Breaking down its structure reveals several key features:
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A cyclohexan-1-one core structure
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Three methyl substituents at positions 3 and 5 (geminal dimethyl at position 3)
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A hydroxyl group at position 4 of the cyclohexanone ring
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An (E)-3,4-dihydroxybut-1-enyl side chain attached at position 4
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Specific stereochemistry: (4S,5R) configuration
This compound shares structural similarities with several related natural compounds including dihydroblumenol A and dihydrovomifoliol, but is distinguished by the presence of two hydroxyl groups on the butenyl side chain .
Physicochemical Properties
The physicochemical properties of this compound can be estimated based on its structural features and comparison with related compounds:
The presence of multiple hydroxyl groups contributes to the compound's polarity and hydrogen bonding capabilities, influencing its solubility and potential for biological interactions.
Natural Occurrence and Biosynthesis
Sources and Distribution
While direct information about the specific occurrence of (4S,5R)-4-[(E)-3,4-dihydroxybut-1-enyl]-4-hydroxy-3,3,5-trimethylcyclohexan-1-one is limited, related compounds have been identified in various plant species. Structurally similar compounds such as dihydrovomifoliol have been reported in:
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Various flowering plants in the Asteraceae family
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Certain fruit tissues and plant exudates
This suggests that our compound may potentially be found in similar botanical sources, particularly in plants known to produce diverse sesquiterpenoids.
Biosynthetic Pathway
The biosynthesis of this compound likely follows the isoprenoid pathway typical of sesquiterpenoids:
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Formation of the basic C15 farnesyl pyrophosphate (FPP) skeleton from three isoprene units
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Cyclization to form the cyclohexanone core structure
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Oxidative modifications introducing hydroxyl groups at specific positions
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Stereoselective enzymatic reactions resulting in the specific (4S,5R) configuration and (E)-geometry
The hydroxylation pattern suggests involvement of cytochrome P450 monooxygenases in the late stages of biosynthesis.
Isolation and Analytical Methods
Extraction and Purification Techniques
Based on protocols for similar compounds, the isolation of (4S,5R)-4-[(E)-3,4-dihydroxybut-1-enyl]-4-hydroxy-3,3,5-trimethylcyclohexan-1-one from natural sources would likely involve:
| Step | Procedure | Purpose |
|---|---|---|
| Initial Extraction | Maceration with methanol or ethanol | To extract polar compounds |
| Liquid-Liquid Partitioning | Sequential extraction with hexane, ethyl acetate | Removal of non-polar compounds |
| Flash Chromatography | Silica gel column using gradient elution | Preliminary separation |
| Preparative HPLC | C18 reversed-phase with methanol/water gradient | Further purification |
| Crystallization | From appropriate solvent mixtures | Final purification |
Analytical Identification Methods
The compound can be identified and characterized using various spectroscopic techniques:
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NMR Spectroscopy: 1H and 13C NMR would show characteristic signals for the cyclohexanone ring, methyl groups, and hydroxylated butenyl side chain.
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Mass Spectrometry: Expected to show a molecular ion peak at m/z 242, with characteristic fragmentation patterns.
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Infrared Spectroscopy: Would display distinctive absorption bands for hydroxyl groups (3300-3500 cm-1) and carbonyl functionality (1710-1720 cm-1).
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Circular Dichroism: Useful for confirming the specific stereochemistry (4S,5R).
The presence of multiple hydroxyl groups and the specific stereochemistry likely contribute to the compound's biological activity profile.
Structure-Activity Relationships
Understanding the structure-activity relationships of this compound is crucial for predicting its biological effects and potential applications. Key structural features that likely contribute to its bioactivity include:
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The Cyclohexanone Core: Provides a rigid scaffold that positions functional groups in specific spatial orientations.
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Hydroxyl Groups: Contribute to hydrogen bonding capabilities with biological targets such as enzymes and receptors.
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Trimethyl Substitution: Increases lipophilicity and may facilitate membrane penetration.
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Stereochemistry: The specific (4S,5R) configuration likely plays a critical role in molecular recognition events.
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Unsaturated Side Chain: The (E)-configuration of the butenyl side chain influences the compound's three-dimensional structure and reactivity.
Modifications to these structural features would likely result in altered biological activities, providing opportunities for the development of derivatives with enhanced properties.
Research Challenges and Future Directions
Despite the potential importance of (4S,5R)-4-[(E)-3,4-dihydroxybut-1-enyl]-4-hydroxy-3,3,5-trimethylcyclohexan-1-one, several research challenges remain:
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Limited Direct Studies: There is a need for targeted research specifically focusing on this compound rather than related analogs.
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Bioactivity Confirmation: Experimental validation of predicted biological activities is required.
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Scalable Synthesis: Development of efficient synthetic routes that maintain stereochemical purity.
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Metabolic Fate: Studies on the metabolic transformations and pharmacokinetics are needed.
Future research directions might include:
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Comprehensive screening against diverse biological targets
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Investigation of potential synergistic effects with other natural compounds
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Development of semi-synthetic derivatives with enhanced properties
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Exploration of sustainable sources and extraction methods
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